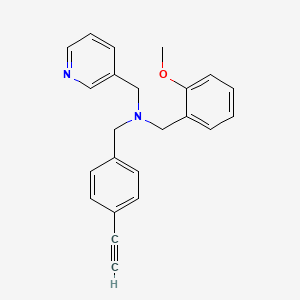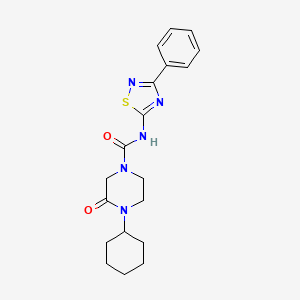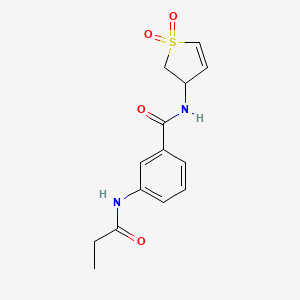![molecular formula C17H26N2O3 B5902141 (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide](/img/structure/B5902141.png)
(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide, also known as MTAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTAPA is a derivative of the naturally occurring amino acid, leucine, and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to inhibit the activity of the enzyme, mTOR, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has also been shown to have anti-inflammatory effects. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
One of the main advantages of using (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide in lab experiments is its high potency and specificity. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to have a high affinity for its target enzymes, making it an effective tool for studying their function. However, one limitation of using (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide is its potential toxicity. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide. One area of research is in the development of new cancer therapies. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new neuroprotective therapies. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has shown potential in the treatment of neurodegenerative diseases, and further research is needed to determine its effectiveness in humans. Additionally, research is needed to better understand the mechanism of action of (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide, which could lead to the development of new drugs targeting the same enzymes.
合成法
(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide can be synthesized through a multi-step process that involves the reaction of leucine with phosgene, followed by the addition of 2,3,6-trimethylphenol and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide.
科学的研究の応用
(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. (2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2S)-4-methyl-2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-10(2)8-14(17(18)21)19-15(20)9-22-16-12(4)7-6-11(3)13(16)5/h6-7,10,14H,8-9H2,1-5H3,(H2,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWESUQAZCIIC-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC(CC(C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N[C@@H](CC(C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5902072.png)
![(2S)-1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5902080.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5902088.png)
![1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902094.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5902119.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-naphthyl)pyrimidin-5-yl]methyl}propan-2-amine](/img/structure/B5902121.png)
![ethyl 4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5902126.png)


![N-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)acetamide](/img/structure/B5902155.png)
![4-(2-{4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}-2-oxoethyl)phenol](/img/structure/B5902169.png)
![N-benzyl-N-(3-hydroxy-2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5902173.png)